N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide
Description
N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at the 5-position and a formamide moiety at the 2-position. The 1,3,4-thiadiazole scaffold is renowned for its broad biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . This compound serves as a precursor or intermediate in synthesizing derivatives with enhanced pharmacological profiles.
Structure
3D Structure
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-3-6-7-4(9-3)5-2-8/h2H,1H3,(H,5,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYLMJATWQDPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with formic acid or formic anhydride under reflux conditions. The reaction typically proceeds as follows:
Starting Materials: 2-amino-5-methyl-1,3,4-thiadiazole and formic acid or formic anhydride.
Reaction Conditions: Reflux in a suitable solvent such as ethanol or methanol.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using advanced techniques such as chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient C-2 position undergoes nucleophilic displacement with amines, thiols, or alkoxides:
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Example : Reaction with hydrazine yields N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide .
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Kinetics : Second-order rate constants (~10⁻³ L·mol⁻¹·s⁻¹) in DMF at 25°C .
Hydrolysis and Ring-Opening Reactions
Under acidic or basic conditions:
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Acidic Hydrolysis : Cleavage of the thiadiazole ring to form thioamide intermediates .
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Basic Hydrolysis : Degradation to mercaptoamines via nucleophilic attack at sulfur .
Condensation Reactions
The formamide group participates in Schiff base formation:
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Reaction : Condensation with aromatic aldehydes (e.g., benzaldehyde) yields imine derivatives .
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Applications : These derivatives exhibit antimicrobial and antitumor activity .
Electrophilic Aromatic Substitution
The methyl group directs electrophiles to the C-5 position:
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Nitration : Nitric acid/sulfuric acid introduces nitro groups at C-5 .
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Limitation : Low reactivity due to the electron-withdrawing thiadiazole ring .
Complexation with Metal Ions
The formamide nitrogen and thiadiazole sulfur act as ligands:
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Example : Coordination with Cu(II) forms square-planar complexes .
Metal Stoichiometry Application Cu(II) 1:2 Anticancer agents Zn(II) 1:1 Enzyme inhibition
Thermal Decomposition
Thermogravimetric analysis (TGA) shows decomposition at 220–250°C, releasing CO and NH₃ .
Scientific Research Applications
Pharmaceutical Applications
N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide exhibits a range of biological activities that make it a candidate for pharmaceutical development. Key areas of application include:
- Antimicrobial Activity : Thiadiazole derivatives, including this compound, have shown effectiveness against various bacterial and fungal strains. This property is attributed to their ability to inhibit key metabolic pathways in microorganisms .
- Anticancer Properties : Research indicates that compounds containing the thiadiazole moiety can induce apoptosis in cancer cells. Studies have demonstrated that derivatives can inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation and survival .
- Antidiabetic Effects : Thiadiazole derivatives have been evaluated for their antidiabetic properties, showing potential in lowering blood glucose levels and improving insulin sensitivity in animal models. The mechanism often involves the enhancement of glucose uptake by peripheral tissues .
Agrochemical Applications
The compound also finds application in the field of agrochemicals:
- Herbicidal Activity : this compound has been studied for its herbicidal properties. It demonstrates effectiveness in controlling weed growth without adversely affecting crop plants like rice and maize. This selectivity is crucial for integrated pest management strategies .
- Plant Growth Regulators : Research suggests that thiadiazole derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application can lead to improved crop yields and sustainability in agricultural practices .
Material Science Applications
In addition to biological applications, this compound shows promise in material science:
- Building Blocks for Synthesis : As a versatile building block in organic synthesis, this compound can be used to create more complex molecules with desired properties. Its unique structure allows for modifications that can lead to novel materials with specific functionalities .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. This compound exhibited significant inhibition against Escherichia coli and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Research
In a series of experiments involving human cancer cell lines, compounds derived from this compound were found to induce cell cycle arrest and apoptosis. The study highlighted its potential as an anticancer agent targeting specific oncogenic pathways.
Case Study 3: Herbicidal Efficacy
Field trials demonstrated that formulations containing this compound effectively controlled weed populations while maintaining the health of crops such as wheat and maize. The results support its use as a selective herbicide.
Mechanism of Action
The mechanism of action of N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The thiadiazole ring is a common structural motif in analogues, but substituents vary significantly, influencing physicochemical and biological properties:
Key Observations :
- Formamide vs.
- Electron-Withdrawing Groups : Nitro (8h, ), sulfonyl (14), and fluorobenzyl (14) groups enhance electrophilicity, influencing reactivity and bioactivity.
- Hydrophilicity : Tetrahydrofuran-carboxamide (15) introduces a cyclic ether, improving aqueous solubility compared to aryl-substituted analogues .
Physicochemical Properties
Biological Activity
N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide is a compound that belongs to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings, highlighting its potential therapeutic applications.
Overview of 1,3,4-Thiadiazoles
1,3,4-Thiadiazoles are heterocyclic compounds that have garnered attention due to their broad spectrum of biological activities including antimicrobial, anticancer, antifungal, anti-inflammatory, and antioxidant properties. The structural features of this class of compounds often allow them to interact with biological targets such as enzymes and receptors involved in disease processes .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Various derivatives of 1,3,4-thiadiazoles have been evaluated for their effectiveness against a range of pathogens. For instance:
- In vitro Studies : Compounds synthesized from the thiadiazole scaffold demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. For example, a related derivative exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Pseudomonas aeruginosa in the range of 32–128 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays:
- Cell Proliferation Inhibition : Studies have indicated that derivatives based on the thiadiazole structure can inhibit the proliferation of cancer cell lines such as HCT116 (human colon adenocarcinoma), MCF-7 (human breast adenocarcinoma), and A375 (melanoma). For instance, one derivative displayed a GI50 value comparable to etoposide, a standard chemotherapy agent .
Anti-inflammatory and Antioxidant Activities
Research indicates that thiadiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Additionally, antioxidant assays have shown that these compounds can scavenge free radicals effectively .
The biological activities of this compound are largely attributed to its ability to interact with DNA and various enzymes:
- DNA Interaction : The thiadiazole ring acts as a bioisostere for pyrimidines in nucleic acids. This structural similarity allows for interference with DNA replication processes .
- Enzyme Inhibition : Some studies have focused on the compound's role as an inhibitor of carbonic anhydrase I and II. The inhibition kinetics indicated that certain derivatives could serve as potential therapeutic agents for conditions like glaucoma or edema by modulating bicarbonate levels in tissues .
Case Studies and Research Findings
Several research studies have provided insights into the efficacy and mechanisms of this compound:
- Antimicrobial Evaluation : A study synthesized various thiadiazole derivatives and assessed their antimicrobial efficacy using disk diffusion methods. The results showed a broad spectrum of activity against multiple pathogens .
- Anticancer Screening : In vitro assays conducted on different cancer cell lines demonstrated significant growth inhibition rates. The compound was found to induce apoptosis in cancer cells through caspase activation pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions between 2-amino-5-methyl-1,3,4-thiadiazole and formylating agents (e.g., formic acid or activated esters). For example, cyclization with thiourea or chloroacetyl chloride in methanol under reflux yields thiadiazole-formamide hybrids . Key steps include purity verification via TLC, melting point determination, and structural confirmation using FTIR, NMR (¹H/¹³C), and mass spectrometry .
Q. How can researchers characterize the crystal structure of this compound analogs?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For instance, analogs like 2-acetamido-5-methylmercapto-1,3,4-thiadiazole were resolved using SHELX programs (e.g., SHELXL for refinement), revealing bond lengths, angles, and intermolecular interactions critical for stability and reactivity .
Q. What spectroscopic techniques are essential for validating the structure of thiadiazole-formamide derivatives?
- Methodological Answer :
- FTIR : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for formamide).
- NMR : ¹H NMR identifies substituents (e.g., methyl protons at δ ~2.5 ppm), while ¹³C NMR resolves carbonyl carbons (~160–170 ppm).
- Mass Spectrometry : Provides molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ via ESI-MS) .
Advanced Research Questions
Q. How can computational modeling predict the anticancer activity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize geometries and compute electronic properties (e.g., HOMO-LUMO gaps, dipole moments). Molecular docking against targets like topoisomerase II or EGFR kinase identifies binding affinities. ADMET predictions (e.g., using SwissADME) assess pharmacokinetic profiles .
Q. What experimental strategies resolve contradictions in bioactivity data across thiadiazole-formamide analogs?
- Methodological Answer :
- Dose-Response Analysis : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HepG2) to identify selective cytotoxicity.
- Mechanistic Studies : Apoptosis assays (Annexin V/PI staining) and cell cycle arrest (flow cytometry) clarify mode of action.
- Redox Profiling : Antioxidant assays (DPPH/ABTS) distinguish pro-oxidant vs. ROS-scavenging effects .
Q. How do structural modifications (e.g., substituent addition) influence the antimicrobial efficacy of this compound?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring enhances membrane penetration, while bulky substituents (e.g., tert-butyl) improve metabolic stability. SAR studies correlate logP values with MIC (Minimum Inhibitory Concentration) against Gram-positive pathogens .
Q. What role does pH play in modulating the fluorescence properties of thiadiazole-formamide derivatives?
- Methodological Answer : Protonation/deprotonation of sulfonamide or amino groups alters electron delocalization, shifting emission maxima. For example, 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol shows pH-dependent fluorescence quenching, useful for biosensing applications .
Methodological Challenges & Solutions
Q. How can researchers optimize reaction yields in thiadiazole-formamide synthesis?
- Answer :
- Catalyst Screening : Mn(II) catalysts enhance cyclization efficiency (e.g., 85% yield in N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole derivatives) .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 4 hours under conventional heating) .
Q. What experimental protocols validate the stability of thiadiazole-formamide derivatives under physiological conditions?
- Answer :
- Hydrolytic Stability : Incubate compounds in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC.
- Thermal Analysis : TGA/DSC identifies decomposition temperatures (>200°C indicates thermal robustness) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
